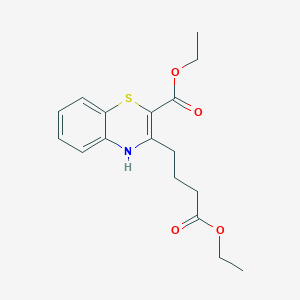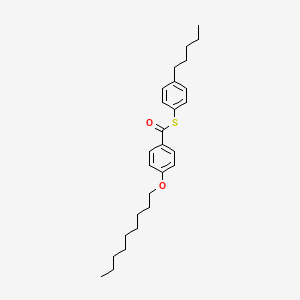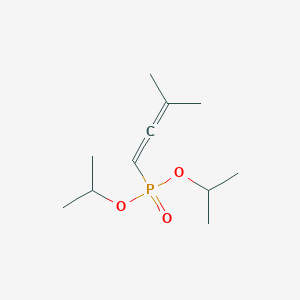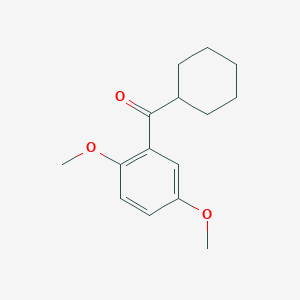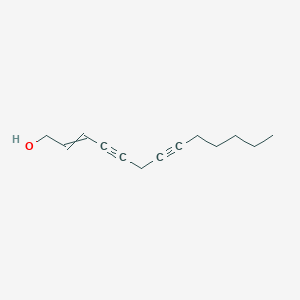
Tridec-2-ene-4,7-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-2-ene-4,7-diyn-1-ol: is an organic compound characterized by its unique structure, which includes a triple bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-2-ene-4,7-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene in the presence of a catalyst, such as palladium or copper. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Tridec-2-ene-4,7-diyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Tridec-2-ene-4,7-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tridec-2-ene-4,7-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Tridecene: An alkene with a similar carbon chain length but lacking the triple bond and hydroxyl group.
Tridec-1-yne: An alkyne with a similar carbon chain length but lacking the hydroxyl group.
Uniqueness: Tridec-2-ene-4,7-diyn-1-ol is unique due to its combination of a triple bond, double bond, and hydroxyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
74454-36-7 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
tridec-2-en-4,7-diyn-1-ol |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-5,8,13H2,1H3 |
InChI Key |
LWAGRKDERHJWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


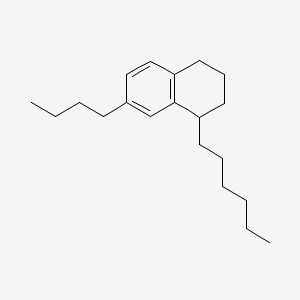
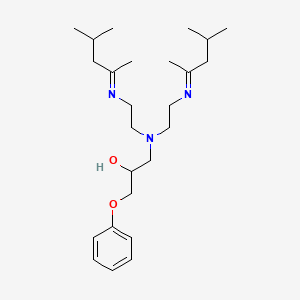
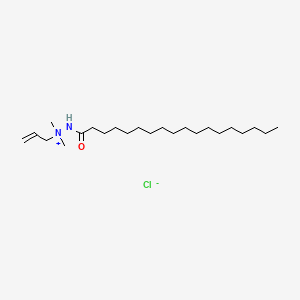


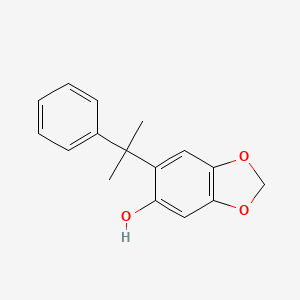
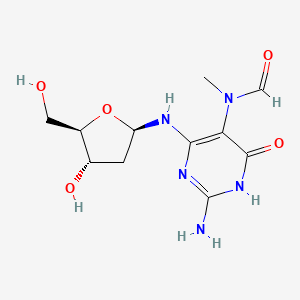
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
